molecular formula C10H15N7 B7054797 6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine

6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B7054797
M. Wt: 233.27 g/mol
InChI Key: KGCBGLQKNWZVHH-UHFFFAOYSA-N
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Description

6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features both imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then reacted with triazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring, leading to partially or fully reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution on the triazine ring can introduce various substituents, leading to a diverse array of derivatives.

Scientific Research Applications

6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities, while the triazine ring can interact with nucleic acids and proteins, disrupting their normal functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to the combination of imidazole and triazine rings in a single molecule. This dual functionality allows for diverse chemical reactivity and a broad range of applications, distinguishing it from simpler analogs and hybrid molecules.

Properties

IUPAC Name

6-[(2-propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7/c1-2-3-8-13-4-5-17(8)6-7-14-9(11)16-10(12)15-7/h4-5H,2-3,6H2,1H3,(H4,11,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBGLQKNWZVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1CC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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